molecular formula C6H6BrNO2 B034444 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone CAS No. 104777-32-4

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

Cat. No. B034444
CAS RN: 104777-32-4
M. Wt: 204.02 g/mol
InChI Key: HRRCOIFSSWCOEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar brominated compounds typically involves bromination reactions of precursors under controlled conditions. For example, Abdel-Aziz et al. (2011) described the synthesis of a brominated derivative through bromination at ambient temperature, highlighting the versatility of bromination in creating novel compounds with significant biological activities (Abdel-Aziz et al., 2011). Although not directly analogous to 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, this provides insight into the synthetic routes that may be employed for brominated ethanones.

Molecular Structure Analysis

Molecular structure analysis typically involves computational and spectroscopic methods. For instance, Mary et al. (2015) utilized Gaussian09 software to investigate the optimized molecular structure and vibrational frequencies of a related compound, demonstrating how theoretical and experimental approaches can be combined to elucidate molecular geometry and electronic properties (Mary et al., 2015).

Scientific Research Applications

Brominated Flame Retardants

Brominated flame retardants (BFRs) are a group of chemicals commonly used to reduce the flammability of materials. They are used in a wide range of products, from electronics and textiles to building materials. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the occurrence of novel brominated flame retardants (NBFRs) in various environments, including indoor air, dust, and consumer goods, pointing out the increasing application of NBFRs and calling for more research on their occurrence, environmental fate, and toxicity. This context may be relevant to understanding the environmental and health implications of specific brominated compounds like 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone (Zuiderveen, Slootweg, & de Boer, 2020).

Electrochemical Applications

Brominated compounds can also play a role in electrochemical applications. Tsuda, Stafford, and Hussey (2017) review the progress in electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), including those involving brominated components. These materials are of interest for their applications in electroplating and energy storage technology. Such a context may offer insights into the utility of brominated compounds, potentially including 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone, in developing novel electrochemical systems (Tsuda, Stafford, & Hussey, 2017).

Environmental and Health Considerations

The presence and impact of brominated compounds in the environment, including their toxicity and potential for bioaccumulation, have been the subject of extensive study. Research into polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), for instance, reviews their occurrence, toxicokinetics, and toxicodynamics. This body of research is crucial for understanding the environmental behavior and health implications of brominated organic pollutants, which may provide a backdrop for assessing the safety and environmental impact of specific brominated compounds such as 2-Bromo-1-(3-methylisoxazol-5-yl)ethanone. Studies by Birnbaum, Staskal, and Diliberto (2003) and others in this field highlight the similarity in toxicity profiles between brominated and chlorinated compounds, underscoring the need for careful consideration of their use and disposal (Birnbaum, Staskal, & Diliberto, 2003).

Safety And Hazards

This compound is classified as dangerous, with hazard statements H314-H290 indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(3-methyl-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-4-2-6(10-8-4)5(9)3-7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRCOIFSSWCOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564329
Record name 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-methylisoxazol-5-yl)ethanone

CAS RN

104777-32-4
Record name 2-Bromo-1-(3-methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.43 g (3.43 mmol) of 5-acetyl-3-methylisoxazole (for synthesis see S. Chimichi, B. Cosimelli, Synth. Comm. 1992, 22, 2909-2920) in 10 mL of THF was added to a solution of 688 mg (2.41 mmol) of dibromobarbituric acid in 10 mL of THF. The colorless solution was heated at reflux for 20 h, cooled to room temperature and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic phase was separated and the aqueous phase re-extracted with ethyl acetate. The combined organic phase was washed with water, brine, dried(MgSO4) and the solvent removed in vacuo. Flash chromatography (silica gel, 40-50% dichloromethane-hexanes) afforded 337 mg (48%) of the title compound: 1H NMR (400 MHz, CDCl3) 6.87 (s, 1H), 4.39 (s, 2H), 2.38 (s, 3H).
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
688 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
48%

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